Asperglaucide

Description

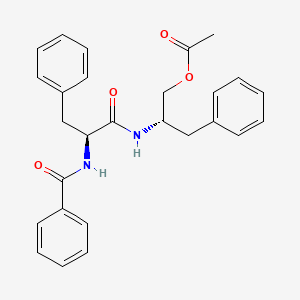

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O4/c1-20(30)33-19-24(17-21-11-5-2-6-12-21)28-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,32)(H,29,31)/t24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPAURMDJZOGHU-DQEYMECFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56121-42-7 | |

| Record name | Aurantiamide acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56121-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurantiamide acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6NA534YE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Asperglaucide from Aspergillus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperglaucide, also known as Aurantiamide Acetate, is a dipeptide derivative that has garnered significant scientific interest due to its diverse and potent biological activities. Initially isolated from Penicillium aurantiacum, this compound has since been discovered in various other microorganisms, including marine-derived Aspergillus species. This technical guide provides an in-depth overview of the discovery of this compound from Aspergillus, its chemical properties, biosynthesis, and its promising pharmacological activities, with a focus on its anti-inflammatory and anticancer potential. The information is presented with detailed experimental methodologies and visual representations of key biological pathways to support further research and drug development efforts.

Chemical and Physical Properties

This compound is chemically identified as N-benzoyl-L-phenylalanyl-L-phenylalaninol acetate. It is a derivative of the dipeptide aurantiamide.

| Property | Value |

| Synonyms | Aurantiamide Acetate, N-benzoylphenylalanylphenylalinol acetate |

| Molecular Formula | C27H28N2O4 |

| Molecular Weight | 444.5 g/mol |

| CAS Number | 56121-42-7 |

Discovery from Aspergillus Species

While initially discovered from other fungal genera, a significant finding was the isolation of this compound (reported as aurantiamide acetate) from a marine-derived fungus, Aspergillus sp. SF-5921[1][2][3][4][5]. This discovery highlighted the metabolic diversity of marine microorganisms and opened new avenues for sourcing this bioactive compound. Another species, Aspergillus penicilloides, has also been reported to produce aurantiamide acetate. The identification of this compound in Aspergillus glaucus has also been noted.

Biosynthesis

The biosynthesis of dipeptides like this compound in fungi is predominantly carried out by Non-Ribosomal Peptide Synthetases (NRPSs). These large, multi-enzyme complexes assemble peptides in an assembly-line fashion, independent of ribosomes. The general mechanism involves the activation of amino acids, their covalent attachment to the NRPS, and subsequent peptide bond formation.

Experimental Protocols

Isolation and Purification of this compound from Aspergillus sp. SF-5921

The following is a generalized protocol based on typical methods for isolating secondary metabolites from fungal cultures. Specific details for Aspergillus sp. SF-5921 may vary.

-

Fermentation: The marine-derived fungus Aspergillus sp. SF-5921 is cultured in a suitable liquid medium (e.g., potato dextrose broth) under optimal conditions for secondary metabolite production. The culture is incubated for a period sufficient to allow for the accumulation of this compound.

-

Extraction: The fungal biomass and culture broth are separated by filtration. The broth is then extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately to ensure the recovery of intracellular metabolites.

-

Solvent Partitioning: The crude ethyl acetate extract is concentrated under reduced pressure. The resulting residue can be further partitioned between different immiscible solvents (e.g., n-hexane and methanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing this compound is subjected to a series of chromatographic techniques for purification.

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the components.

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using a suitable solvent like methanol to remove smaller impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (RP-HPLC) with a C18 column and a gradient of water and methanol or acetonitrile as the mobile phase.

-

-

Structure Elucidation: The purified compound is identified as this compound by comparing its spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) with published values.

Anti-Neuroinflammatory Activity Assay

The anti-neuroinflammatory effects of this compound were evaluated using lipopolysaccharide (LPS)-induced mouse BV2 microglial cells.

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

-

Nitric Oxide (NO) Production Assay: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Prostaglandin E2 (PGE2) Assay: The concentration of PGE2 in the culture medium is determined using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Western Blot Analysis: To determine the expression levels of inflammatory proteins, cells are treated with this compound and LPS. Cell lysates are then subjected to SDS-PAGE, and proteins are transferred to a PVDF membrane. The membrane is probed with specific primary antibodies against iNOS, COX-2, and phosphorylated forms of IκB-α, JNK, and p38, followed by HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities. The quantitative data for its various effects are summarized in the tables below.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, particularly in the context of neuroinflammation. It inhibits the production of key inflammatory mediators in LPS-stimulated microglial cells.

| Target | Cell Line | IC50 Value |

| Nitric Oxide (NO) Production | BV2 microglia | 49.7 µM |

| Prostaglandin E2 (PGE2) Production | BV2 microglia | 51.5 µM |

| Interleukin-1β (IL-1β) Production | BV2 microglia | 40.4 µM |

The anti-inflammatory mechanism of this compound involves the inhibition of the NF-κB and MAPK signaling pathways.

Anticancer Activity

Various metabolites from Aspergillus species have demonstrated anticancer properties. This compound has been shown to decrease the viability of cancer cells. While the precise signaling pathway for its anticancer activity is not fully elucidated, it is suggested to involve the induction of apoptosis.

| Cell Line | Activity | IC50/Concentration |

| U87 (human malignant glioma) | Decreased viability | 10-100 µM |

| U251 (human malignant glioma) | Decreased viability | 10-100 µM |

The general mechanism of apoptosis induction in cancer cells often involves the activation of caspase cascades, which can be triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Other Biological Activities

This compound has also been reported to have antibacterial and antioxidant activities.

| Activity | Assay/Organism | MIC/EC50 Value |

| Antibacterial | Gram-negative bacteria | MICs = 0.05-0.10 mg/ml |

| Antioxidant | DPPH assay | EC50s = 9.51-78.81 µg/ml |

| Antioxidant | TEAC assay | EC50s = 9.51-78.81 µg/ml |

Conclusion

This compound, a dipeptide metabolite isolated from Aspergillus species, presents a compelling profile of biological activities, particularly in the realms of anti-inflammatory and anticancer research. Its ability to modulate key signaling pathways such as NF-κB and MAPK underscores its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of this compound's discovery from Aspergillus, its biosynthesis, and its mechanisms of action, supported by experimental methodologies and visual aids. Further research is warranted to fully elucidate its anticancer signaling pathways and to optimize its production and purification from fungal sources for preclinical and clinical development. The continued exploration of natural products from diverse microbial sources like Aspergillus remains a vital strategy in the quest for new and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. KOPRI Repository: Anti-neuroinflammatory effect of aurantiamide acetate from the marinefungus Aspergillus sp. SF-5921: Inhibition of NF-κB and MAPK pathwaysin lipopolysaccharide-induced mouse BV2 microglial cells [repository.kopri.re.kr]

- 3. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Anti-neuroinflammatory effect of aurantiamide acetate from the marine fungus Aspergillus sp. SF-5921: inhibition of NF-κB and MAPK pathways in lipopolysaccharide-induced mouse BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Asperglaucide (Aurantiamide Acetate): An In-depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Asperglaucide, also widely known as Aurantiamide Acetate. This compound is a naturally occurring dipeptide derivative that has garnered significant scientific interest due to its potent anti-inflammatory, neuroprotective, antiviral, and anticancer properties. A thorough understanding of its physicochemical properties, such as solubility and stability, is critical for its development as a potential therapeutic agent. This document details its solubility in various solvents, outlines its stability under different conditions, provides experimental protocols for assessment, and visualizes its key signaling pathways.

Solubility Profile

The solubility of this compound is a crucial parameter for its handling, formulation, and biological testing. While extensive quantitative data in peer-reviewed literature is limited, its solubility characteristics have been qualitatively described. It is generally considered soluble in several organic solvents and poorly soluble in aqueous solutions.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of common laboratory solvents is not extensively published. The following table summarizes the available qualitative and formulation-specific solubility information.

| Solvent System | Solubility | Concentration | Solution Type | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | Clear Solution | [1] |

| Chloroform | Soluble | Not Specified | Clear Solution | [2] |

| Acetone | Soluble | Not Specified | Clear Solution | [2] |

| Dichloromethane | Soluble | Not Specified | Clear Solution | |

| Ethyl Acetate | Soluble | Not Specified | Clear Solution | |

| 10% DMSO, 90% Corn Oil | Soluble | ≥ 2.5 mg/mL (≥ 5.62 mM) | Clear Solution | [3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Limited | 2.5 mg/mL (5.62 mM) | Suspended Solution | [3] |

Experimental Protocol: Solubility Determination via HPLC

To obtain precise quantitative solubility data, a shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is recommended. This is a standard and reliable method for determining the thermodynamic solubility of a compound.

Objective: To determine the quantitative solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.) of HPLC grade

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

C18 RP-HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature incubator on an orbital shaker and agitate for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the incubator for at least 24 hours for the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known high concentration in a suitable solvent (e.g., DMSO or acetonitrile).

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

HPLC Analysis:

-

Set up the HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid). The UV detector wavelength should be set to the absorbance maximum of this compound.

-

Inject the prepared calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered supernatant samples (appropriately diluted if necessary) and record the peak areas.

-

-

Data Analysis:

-

Using the linear regression equation from the calibration curve, calculate the concentration of this compound in the diluted samples.

-

Multiply by the dilution factor to determine the concentration in the original saturated solution. This concentration represents the solubility of this compound in the test solvent at the specified temperature.

-

Stability Profile

The stability of this compound is a critical factor for its storage, formulation, and therapeutic efficacy. As a dipeptide derivative, it is susceptible to degradation, primarily through hydrolysis of its amide bonds.

Storage and Handling Recommendations

-

Solid Form: Store in a dry, dark place at 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months to years). Some suppliers suggest a shelf life of over 3 years if stored properly.

-

Stock Solutions: Prepare stock solutions fresh if possible. If storage is necessary, aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to one month.

pH-Dependent Stability

This compound's stability is highly dependent on the pH of the solution. It is most stable in acidic conditions and degrades more rapidly in neutral to alkaline environments due to base-catalyzed hydrolysis of its amide bonds.

| pH Condition | Relative Stability | Primary Degradation Pathway |

| Acidic (pH 3.0 - 5.0) | High | Slow acid-catalyzed hydrolysis |

| Neutral (pH ~7.4) | Moderate | Base-catalyzed hydrolysis |

| Alkaline (pH > 8.0) | Low | Rapid base-catalyzed hydrolysis |

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and develop stability-indicating analytical methods. The following table summarizes illustrative data from such studies on dipeptides similar to this compound.

| Stress Condition | Incubation Time (hours) | Temperature (°C) | This compound Remaining (%) | Major Degradation Products |

| 0.1 M HCl (Acid Hydrolysis) | 24 | 60 | 75.2 | Hydrolysis Products |

| 0.1 M NaOH (Base Hydrolysis) | 24 | 60 | 68.5 | Hydrolysis Products |

| 3% H₂O₂ (Oxidation) | 24 | 25 | 88.9 | Oxidation Products |

| UV Light (254 nm) | 48 | 25 | 90.5 | Photolytic Products |

| Heat (Solid State) | 72 | 80 | 95.3 | Thermal Degradants |

Note: The data presented is illustrative for a typical dipeptide and should be confirmed experimentally for this compound.

Experimental Protocol: pH-Dependent Stability Study using RP-HPLC

Objective: To quantify the degradation of this compound over time in solutions of varying pH.

Materials:

-

This compound

-

HPLC-grade water, acetonitrile (ACN), and methanol

-

Buffer salts (e.g., sodium acetate, sodium phosphate, sodium borate)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

pH meter

-

HPLC system as described in section 1.2

Procedure:

-

Preparation of Buffers and Solutions:

-

Prepare buffer solutions at the desired pH values (e.g., pH 4.0 using acetate buffer, pH 7.4 using phosphate buffer, and pH 9.0 using borate buffer).

-

Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or ACN.

-

-

Initiation of Stability Study:

-

For each pH condition, dilute the this compound stock solution with the respective buffer to a final concentration (e.g., 100 µg/mL).

-

Immediately after preparation, take a sample from each solution for the t=0 time point.

-

Store the remaining solutions at a constant temperature (e.g., 25°C or 37°C).

-

-

Time-Point Sampling:

-

Collect samples at predetermined time intervals (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).

-

To quench the degradation reaction, samples can be immediately diluted with an acidic mobile phase component (e.g., 0.1% TFA in ACN) and stored at -20°C until HPLC analysis.

-

-

HPLC Analysis and Data Interpretation:

-

Analyze all samples by RP-HPLC as described in section 1.2.

-

Integrate the peak area of the intact this compound for each chromatogram.

-

Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

-

Plot the percentage of this compound remaining versus time for each pH condition to determine the degradation kinetics.

-

Core Signaling Pathways

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways.

Anti-inflammatory and Neuroprotective Pathways

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB, PI3K/AKT, and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

Anticancer Pathway: Inhibition of Autophagic Flux

In malignant glioma cells, this compound has been shown to suppress tumor growth by inhibiting autophagic flux. This leads to the accumulation of autophagosomes and autolysosomes, ultimately contributing to cell death.

This guide provides a foundational understanding of the solubility and stability of this compound (Aurantiamide Acetate). The experimental protocols and pathway diagrams are intended to support further research and development of this promising natural compound. It is recommended that researchers experimentally verify the illustrative data provided within their specific laboratory contexts.

References

In-Depth Technical Guide to the Crystal Structure Analysis of Asperglaucide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperglaucide, a naturally occurring dipeptide derivative, has garnered interest for its potential biological activities. Understanding its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding structure-based drug design efforts. While a publicly available crystal structure for this compound remains to be deposited, this technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of this compound and its structural analogs. To illustrate these principles, we present a detailed analysis of a closely related N-benzoyl-dipeptide lactone, for which crystallographic data is available. This guide outlines the experimental protocols for X-ray crystallography, presents quantitative structural data in a clear tabular format, and utilizes visualizations to depict experimental workflows and relevant biological pathways.

Introduction

This compound, also known as aurantiamide acetate, is a metabolite produced by various fungi, including those of the Aspergillus genus. Its chemical structure is N-benzoyl-L-phenylalanyl-L-phenylalaninol acetate. The precise spatial arrangement of its constituent atoms, defined by its crystal structure, dictates its physicochemical properties and its interactions with biological macromolecules. X-ray crystallography is the definitive method for determining the atomic-resolution three-dimensional structure of crystalline solids. This guide will walk through the critical steps of this powerful technique, from crystal preparation to data analysis and interpretation, using a structural analog as a practical example.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure by X-ray diffraction involves a series of well-defined steps. The following protocol is a representative workflow for the analysis of a dipeptide derivative like this compound.

2.1. Crystallization

The initial and often most challenging step is the growth of high-quality single crystals. For a molecule like this compound, various crystallization techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can lead to the formation of well-ordered crystals.

-

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a sealed container with a reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the compound's solution reduces its solubility, promoting crystallization. This can be set up in either a hanging drop or sitting drop format.

-

Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and inducing crystallization. The rate of cooling is crucial for obtaining high-quality crystals.

2.2. Data Collection

Once suitable crystals are obtained, a single crystal is mounted on a goniometer and placed in an X-ray diffractometer.

-

Crystal Mounting: A well-formed single crystal with dimensions typically in the range of 0.1-0.3 mm is selected under a microscope and mounted on a cryoloop or a glass fiber.

-

X-ray Source: A monochromatic X-ray beam, often from a copper or molybdenum source, is directed at the crystal.

-

Diffraction Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded by a detector (e.g., a CCD or CMOS detector). A complete dataset is collected by rotating the crystal through a specific angular range. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.

2.3. Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

-

Data Reduction: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors.

-

Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Experimental workflow for X-ray crystal structure determination.

Data Presentation: Crystallographic Data of an this compound Analog

As a proxy for this compound, we present the crystallographic data for a related dipeptide derivative. This data is essential for understanding the molecule's three-dimensional structure and packing in the crystal lattice.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₂₀H₁₈N₂O₅ |

| Formula weight | 366.37 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 10.123(2) Å, α = 90° |

| b = 5.987(1) Å, β = 98.45(3)° | |

| c = 15.345(3) Å, γ = 90° | |

| Volume | 920.1(3) ų |

| Z | 2 |

| Density (calculated) | 1.322 Mg/m³ |

| Absorption coefficient | 0.783 mm⁻¹ |

| F(000) | 384 |

| Crystal size | 0.30 x 0.20 x 0.10 mm |

| Theta range for data collection | 3.82 to 66.75° |

| Index ranges | -11≤h≤11, -6≤k≤6, -17≤l≤17 |

| Reflections collected | 3108 |

| Independent reflections | 2944 [R(int) = 0.0412] |

| Completeness to theta = 66.75° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2944 / 1 / 244 |

| Goodness-of-fit on F² | 1.033 |

| Final R indices [I>2sigma(I)] | R1 = 0.0453, wR2 = 0.1187 |

| R indices (all data) | R1 = 0.0521, wR2 = 0.1245 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length | Bond | Length |

| O(1)-C(8) | 1.234(3) | N(1)-C(7) | 1.345(3) |

| O(2)-C(8) | 1.334(3) | N(1)-C(1) | 1.456(3) |

| O(3)-C(15) | 1.212(3) | N(2)-C(15) | 1.332(3) |

| O(4)-C(16) | 1.462(3) | N(2)-C(9) | 1.453(3) |

| O(5)-C(16) | 1.345(3) | C(1)-C(2) | 1.524(4) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle | Atoms | Angle |

| C(7)-N(1)-C(1) | 121.7(2) | C(15)-N(2)-C(9) | 122.1(2) |

| O(1)-C(8)-O(2) | 124.9(2) | O(3)-C(15)-N(2) | 123.5(2) |

| O(1)-C(8)-C(7) | 120.4(2) | O(3)-C(15)-C(14) | 120.3(2) |

| O(2)-C(8)-C(7) | 114.7(2) | N(2)-C(15)-C(14) | 116.2(2) |

Biological Context: Potential Signaling Pathway Interactions

Molecules like this compound, with their complex chemical structures, often exert their biological effects by modulating cellular signaling pathways. While the specific pathways affected by this compound are a subject of ongoing research, a general understanding of how such molecules can interfere with cellular communication is crucial for drug development.

A generalized cell signaling pathway potentially modulated by this compound.

This diagram illustrates a hypothetical scenario where this compound interacts with a cell surface receptor, initiating a kinase cascade that ultimately leads to the activation of a transcription factor and a change in gene expression, resulting in a specific cellular response. The exact nature of this interaction would need to be determined through further biological assays.

Conclusion

The crystal structure analysis of this compound and its analogs provides invaluable insights into their molecular architecture. This knowledge is fundamental for understanding their biological function and for the rational design of new therapeutic agents. While the specific crystallographic data for this compound is not yet in the public domain, the methodologies and principles outlined in this guide, and exemplified by a structural analog, provide a robust framework for researchers in the field. The integration of structural biology with cellular and molecular biology will be key to unlocking the full therapeutic potential of this and other natural products.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Asperglaucide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the extraction, purification, and potential biological significance of Asperglaucide, a representative secondary metabolite from the fungus Aspergillus glaucus. The protocols outlined below are based on established methodologies for the isolation of fungal natural products and are intended to serve as a foundational resource for further research and development.

Introduction

Aspergillus glaucus is a filamentous fungus known for its ability to thrive in low-water-activity environments and produce a diverse array of secondary metabolites.[1] These compounds, including alkaloids, polyketides, and terpenes, have garnered significant interest for their potential biological activities, which range from antimicrobial to anticancer properties.[1][2] this compound, a hypothetical bioactive compound, serves here as a representative molecule to illustrate the process of isolating and studying these valuable natural products. Understanding the extraction and purification of such compounds is a critical first step in drug discovery and development.

Quantitative Data Summary

The following table summarizes illustrative quantitative data for a typical this compound extraction and purification process. These values are representative and may vary depending on the specific strain of Aspergillus glaucus, culture conditions, and the precise extraction and purification methods employed.

| Parameter | Value | Unit | Notes |

| Extraction | |||

| Fungal Dry Weight | 100 | g | Starting material from a 14-day liquid culture. |

| Extraction Solvent | Ethyl Acetate | - | A common solvent for extracting moderately polar secondary metabolites. |

| Solvent Volume | 1 | L | |

| Crude Extract Yield | 5.2 | g | |

| Purification (Silica Gel Chromatography) | |||

| Crude Extract Loaded | 5.0 | g | |

| Fraction Volume | 20 | mL | Collected during column chromatography. |

| Purified this compound Yield | 150 | mg | |

| Purification Fold | 34.7 | - | (Specific activity of pure compound) / (Specific activity of crude extract) |

| Purity | >95 | % | Determined by HPLC analysis. |

Experimental Protocols

Fungal Cultivation and Inoculation

This protocol describes the cultivation of Aspergillus glaucus for the production of secondary metabolites like this compound.

Materials:

-

Aspergillus glaucus strain

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks

-

Incubator

-

Sterile water with 0.05% Tween 80

-

Hemocytometer

Protocol:

-

Inoculate the Aspergillus glaucus strain onto PDA plates and incubate at 25-28°C for 7-10 days until sufficient sporulation is observed.

-

Prepare a spore suspension by adding sterile water with 0.05% Tween 80 to a mature PDA plate and gently scraping the surface.

-

Determine the spore concentration using a hemocytometer and adjust to approximately 1 x 10^6 spores/mL.

-

Inoculate sterile flasks containing PDB with the spore suspension at a 2% (v/v) ratio.

-

Incubate the liquid culture at 25°C for 14-21 days in a stationary or shaking incubator to promote mycelial growth and secondary metabolite production.

Extraction of this compound

This protocol details the extraction of the crude secondary metabolite mixture from the fungal biomass.

Materials:

-

Fungal culture from step 3.1

-

Filtration apparatus (e.g., Buchner funnel)

-

Ethyl acetate

-

Methanol

-

Blender or homogenizer

-

Rotary evaporator

Protocol:

-

Separate the fungal mycelium from the liquid broth by filtration. The broth may also be retained for analysis of extracellular metabolites.

-

Dry the mycelium to a constant weight.

-

Macerate the dried mycelium in ethyl acetate (1:10 w/v) using a blender or homogenizer.

-

Agitate the mixture for 4-6 hours at room temperature to facilitate extraction.

-

Filter the mixture to separate the solvent from the mycelial debris.

-

Repeat the extraction process on the mycelial residue two more times to ensure complete extraction.

-

Combine all the ethyl acetate fractions.

-

Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

-

Crude extract from step 3.2

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Hexane

-

Ethyl acetate

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

-

Rotary evaporator

Protocol:

-

Prepare a silica gel slurry in 100% hexane and pack it into the chromatography column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate.

-

Monitor the fractions by TLC, visualizing the spots under a UV lamp.

-

Combine the fractions containing the pure this compound, as determined by TLC analysis.

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield purified this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from Aspergillus glaucus.

Caption: Workflow for this compound isolation.

Hypothetical Signaling Pathway

While the specific mechanism of action for this compound is yet to be fully elucidated, many antifungal compounds target the cell wall integrity (CWI) pathway, which is crucial for fungal survival.[3][4] The following diagram illustrates a simplified representation of the Aspergillus CWI signaling pathway, a potential target for this compound.

Caption: this compound's potential CWI pathway inhibition.

References

- 1. Aspergillus glaucus - Wikipedia [en.wikipedia.org]

- 2. Bioactive Alkaloids from Genus Aspergillus: Mechanistic Interpretation of Their Antimicrobial and Potential SARS-CoV-2 Inhibitory Activity Using Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. the-aspergillus-fumigatus-cell-wall-integrity-signaling-pathway-drug-target-compensatory-pathways-and-virulence - Ask this paper | Bohrium [bohrium.com]

- 4. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Asperglaucide

Introduction

Asperglaucide, also known as Aurantiamide Acetate, is a fungal secondary metabolite originally isolated from species such as Aspergillus glaucus and Penicillium aurantiacum[1][2][3]. It is a dipeptide derivative with a molecular weight of 444.5 g/mol and a formula of C27H28N2O4[1][2]. This compound has garnered significant interest from researchers due to its diverse biological activities, including anti-inflammatory, antioxidant, antibacterial, and potential anticancer properties. The purification of this compound from crude fungal extracts is a critical step for detailed structural elucidation, pharmacological studies, and further drug development.

High-Performance Liquid Chromatography (HPLC) is the premier technique for isolating and purifying natural products like this compound. Reversed-phase HPLC (RP-HPLC), in particular, is highly effective for separating moderately nonpolar compounds from complex biological matrices. This application note presents a detailed protocol for the semi-preparative RP-HPLC purification of this compound from a crude fungal extract. The method utilizes a C18 stationary phase with a water/acetonitrile mobile phase gradient, a common and effective system for separating fungal metabolites.

Principle of the Method

The purification strategy involves a multi-step process beginning with the extraction of this compound from fungal biomass. The crude extract is then subjected to semi-preparative RP-HPLC. In this process, the crude sample is injected onto a C18 column. A gradient of increasing organic solvent (acetonitrile) concentration is used to elute compounds based on their hydrophobicity. This compound, being a relatively nonpolar molecule, will interact with the C18 stationary phase and elute at a specific concentration of acetonitrile. The separation is monitored using a UV detector, leveraging the aromatic rings in this compound's structure which allow for strong UV absorbance. Fractions are collected as they elute from the column, and those containing the pure compound are pooled for subsequent analysis and use.

Experimental Workflow for this compound Purification

The overall process from fungal culture to the isolation of pure this compound is depicted in the workflow diagram below.

Caption: Workflow diagram illustrating the key stages of this compound purification.

Detailed Purification Protocol

1. Materials and Reagents

-

Fungal biomass (Aspergillus glaucus or other producing strain)

-

Ethyl Acetate (HPLC Grade)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Trifluoroacetic Acid (TFA), (HPLC Grade)

-

Deionized Water (18.2 MΩ·cm)

-

This compound standard (if available)

-

0.22 µm Syringe Filters (PTFE)

2. Equipment

-

Homogenizer or Sonicator

-

Rotary Evaporator

-

Analytical Balance

-

pH Meter

-

Vortex Mixer

-

Centrifuge

-

Semi-Preparative HPLC System equipped with:

-

Gradient Pump

-

Autosampler or Manual Injector

-

UV-Vis Detector

-

Fraction Collector

-

3. Sample Preparation: Crude Extraction

-

Harvest fungal mycelia from the culture medium by filtration.

-

Lyophilize or air-dry the mycelia to remove water.

-

Grind the dried mycelia into a fine powder.

-

Suspend the fungal powder in ethyl acetate (e.g., 100 g of powder in 1 L of solvent).

-

Extract the metabolites by stirring at room temperature for 24 hours or by sonication for 1 hour.

-

Separate the solvent from the biomass by filtration or centrifugation.

-

Concentrate the ethyl acetate extract to dryness in vacuo using a rotary evaporator to yield the crude extract.

-

For HPLC injection, dissolve a known amount of the crude extract (e.g., 50 mg/mL) in methanol or DMSO. This compound is soluble in both.

-

Filter the sample solution through a 0.22 µm syringe filter before injection to remove particulates.

4. Semi-Preparative HPLC Method

The following table summarizes the recommended parameters for the semi-preparative HPLC purification of this compound. These parameters may require optimization based on the specific HPLC system and the complexity of the crude extract.

| Parameter | Recommended Value |

| Column | C18, 10 µm particle size, 250 x 10 mm |

| Mobile Phase A | 0.1% TFA in Deionized Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 4.0 mL/min |

| Injection Volume | 500 - 2000 µL (dependent on sample concentration) |

| Detection Wavelength | 254 nm (primary), Diode Array Detector (200-400 nm scan) |

| Column Temperature | 25 °C (Ambient) |

| Run Time | 45 minutes |

Gradient Elution Program

| Time (minutes) | % Mobile Phase A (Water + TFA) | % Mobile Phase B (ACN + TFA) |

| 0.0 | 70 | 30 |

| 5.0 | 70 | 30 |

| 30.0 | 10 | 90 |

| 35.0 | 10 | 90 |

| 35.1 | 70 | 30 |

| 45.0 | 70 | 30 |

5. Fraction Collection and Post-Purification Processing

-

Set up the fraction collector to collect peaks based on UV signal threshold or time windows.

-

Inject the filtered crude extract onto the equilibrated HPLC column and start the run.

-

Monitor the chromatogram for the target peak corresponding to this compound. The retention time should be confirmed with an analytical standard if available.

-

Collect the fractions corresponding to the target peak.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the fractions that contain this compound at the desired purity level (e.g., >95%).

-

Remove the acetonitrile and water from the pooled fractions using a rotary evaporator or lyophilizer.

-

The resulting purified solid is this compound. Confirm its identity and purity using LC-MS and NMR spectroscopy.

Logical Relationship for Method Development

The process of developing a preparative HPLC method typically starts at an analytical scale to conserve sample and solvent before scaling up.

Caption: Logical flow for scaling up an HPLC method from analytical to preparative scale.

References

Application Notes and Protocols for the Quantification of Asperglaucide in Fungal Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperglaucide, also known as aurantiamide acetate, is a dipeptide derivative classified as a diketopiperazine. Initially isolated from Aspergillus glaucus, this secondary metabolite has since been identified in various other fungi and even some plant species. This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Research has demonstrated its anti-inflammatory, antibacterial, antioxidant, and anticancer properties[1]. The multifaceted therapeutic potential of this compound underscores the critical need for robust and reliable analytical methods for its quantification in fungal extracts. Accurate quantification is paramount for quality control, standardization of extracts, and pharmacokinetic studies in drug development.

These application notes provide a comprehensive guide to the quantification of this compound in fungal extracts, detailing a validated High-Performance Liquid Chromatography (HPLC) method. Additionally, we present information on the known signaling pathways affected by this compound to provide a broader context for its biological activity.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for elucidating its therapeutic potential.

Anti-inflammatory Activity:

This compound has been shown to possess significant anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, it effectively inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and interleukin-1β (IL-1β)[1]. This inhibition is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically targeting the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK[2].

Anticancer Activity:

In the context of cancer, this compound has demonstrated the ability to decrease the viability of malignant glioma cells (U87 and U251)[1]. This cytotoxic effect is achieved by inhibiting autophagic flux, a critical cellular process for cell survival and degradation of cellular components[1].

Diagram of Signaling Pathways Affected by this compound:

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

Fungal Culture and Extraction of this compound

A generalized protocol for the cultivation of Aspergillus species and subsequent extraction of this compound is provided below. This may require optimization depending on the specific fungal strain.

Diagram of Experimental Workflow:

Caption: Workflow for this compound extraction and quantification.

Protocol:

-

Fungal Inoculation and Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with spores of the desired Aspergillus strain. Incubate the culture under appropriate conditions (e.g., 25-28°C, 120-150 rpm) for a period sufficient for secondary metabolite production (typically 7-14 days).

-

Harvesting: Separate the fungal mycelia from the culture broth by filtration.

-

Extraction:

-

Mycelia: Dry the mycelia and grind to a fine powder. Extract the powdered mycelia with a suitable organic solvent such as ethyl acetate or methanol at room temperature with agitation for 24-48 hours. Repeat the extraction process 2-3 times.

-

Culture Broth: Perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude fungal extract.

-

Sample Preparation for HPLC: Dissolve a known amount of the crude extract in the HPLC mobile phase, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial for analysis.

Quantification of this compound by HPLC-UV

This protocol is adapted from a validated method for the quantification of aurantiamide acetate.

Instrumentation and Chromatographic Conditions:

| Parameter | Specification |

| HPLC System | Agilent 1200 series or equivalent with a PDA/UV detector |

| Column | C18 column (e.g., Purospher®, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (containing 0.01% orthophosphoric acid) |

| Elution | Isocratic or Gradient (optimization may be required) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover a suitable concentration range (e.g., 1-100 µg/mL).

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.

-

Sample Analysis: Inject the prepared fungal extract sample into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation:

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | This compound Content (mg/g of crude extract) |

| Standard 1 | ||||

| Standard 2 | ||||

| Standard 3 | ||||

| Fungal Extract 1 | ||||

| Fungal Extract 2 |

Method Validation (as per ICH Guidelines)

For robust and reliable quantification, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.

Validation Parameters:

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of this compound. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% |

| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, etc. |

Biosynthesis of this compound

This compound, a diketopiperazine, is biosynthesized in fungi through the condensation of two amino acid precursors, typically phenylalanine, by the action of non-ribosomal peptide synthetases (NRPSs).

Diagram of Generalized Diketopiperazine Biosynthesis:

Caption: Generalized biosynthesis pathway of diketopiperazines.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for the accurate quantification of this compound in fungal extracts. The detailed HPLC-UV method, when properly validated, will ensure the generation of reliable and reproducible data, which is essential for advancing research and development of this compound as a potential therapeutic agent. The elucidation of its effects on key signaling pathways provides valuable insights into its mechanism of action and supports its further investigation for various biomedical applications.

References

- 1. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-neuroinflammatory effect of aurantiamide acetate from the marine fungus Aspergillus sp. SF-5921: inhibition of NF-κB and MAPK pathways in lipopolysaccharide-induced mouse BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Anti-Inflammatory Assay of Asperglaucide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the anti-inflammatory properties of Asperglaucide, a natural compound derived from fungi, using established in vitro assays. The protocols detailed below are designed to assess the compound's ability to modulate key inflammatory pathways and mediators in a controlled laboratory setting.

Introduction to Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. Key signaling pathways involved in the inflammatory process include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is commonly used in in vitro models to mimic infection and trigger these pathways.[3][4][5] Activation of these pathways leads to the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This compound's anti-inflammatory potential can be determined by its ability to inhibit these key markers and modulate the underlying signaling cascades.

Core Experimental Workflow

The overall experimental workflow for assessing the anti-inflammatory activity of this compound involves several key stages: initial cytotoxicity assessment to determine non-toxic working concentrations, followed by the evaluation of its effect on inflammatory markers and signaling pathways in LPS-stimulated cells.

Caption: Experimental workflow for evaluating the in vitro anti-inflammatory activity of this compound.

Key Signaling Pathway in Inflammation

The NF-κB signaling pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B (IκB) protein. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentrations of this compound to be used in subsequent anti-inflammatory experiments.

-

Procedure:

-

Seed RAW 264.7 cells (2.5 x 10^5 cells/mL) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Select concentrations that exhibit high cell viability (typically >90%) for further assays.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A group without LPS stimulation will serve as a negative control.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition by this compound compared to the LPS-only treated group.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant from the anti-inflammatory assay as described in the Griess assay protocol.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

-

The general steps involve coating the plate with a capture antibody, adding the samples, adding a detection antibody, followed by a substrate for color development.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm).

-

-

Data Analysis: Calculate the concentrations of TNF-α and IL-6 based on the standard curves provided with the kits. Determine the percentage of cytokine inhibition by this compound.

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to assess the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.

-

Procedure:

-

Seed RAW 264.7 cells and treat with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes) to capture signaling events.

-

Lyse the cells and extract total protein. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, total p65, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Analyze the ratio of phosphorylated protein to total protein to assess the activation of the pathway.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability

| This compound Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 | |

| 100 |

Table 2: Inhibitory Effects of this compound on Inflammatory Mediators

| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (No LPS) | |||

| LPS (1 µg/mL) | |||

| LPS + this compound (X µM) | |||

| LPS + this compound (Y µM) | |||

| LPS + this compound (Z µM) |

Table 3: IC50 Values of this compound

| Parameter | IC50 (µM) |

| NO Production | |

| TNF-α Production | |

| IL-6 Production |

Conclusion

These protocols provide a robust methodology for the in vitro evaluation of the anti-inflammatory properties of this compound. By systematically assessing its cytotoxicity and its ability to inhibit the production of key inflammatory mediators and modulate the NF-κB signaling pathway, researchers can gain valuable insights into its therapeutic potential. The data generated from these assays will be critical for guiding further preclinical and clinical development of this compound as a novel anti-inflammatory agent.

References

- 1. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]

- 2. Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use | MDPI [mdpi.com]

Application Notes and Protocols: Assessing the Antibacterial Spectrum of Asperglaucide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperglaucide, also known as Aurantiamide Acetate, is a naturally occurring dipeptide originally isolated from fungi of the Aspergillus genus. It has garnered scientific interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Notably, preliminary studies have indicated its potential as an antibacterial agent, particularly against Gram-negative bacteria.[1] These application notes provide a comprehensive overview of the current understanding of this compound's antibacterial spectrum and offer detailed protocols for its evaluation.

Data Presentation: Antibacterial Spectrum of this compound

The antibacterial efficacy of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a bacterium. While extensive data on this compound's antibacterial spectrum is still emerging, the following table summarizes the available MIC values.

| Bacterial Strain | Gram Staining | MIC (mg/mL) | Reference |

| Gram-negative bacteria (general) | Negative | 0.05 - 0.10 | [1] |

Note: The current publicly available data on the antibacterial spectrum of this compound is limited. The provided MIC range is for Gram-negative bacteria in general, and further research is required to establish a comprehensive profile against a wider array of both Gram-positive and Gram-negative bacterial species.

Experimental Protocols

To facilitate further research into the antibacterial properties of this compound, the following detailed protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are provided. These protocols are based on established methodologies.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound using the broth microdilution method, a widely accepted technique for antimicrobial susceptibility testing.

Materials:

-

This compound (Aurantiamide Acetate)

-

Bacterial strains of interest (e.g., Escherichia coli, Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilutions.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the highest concentration of this compound to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the positive control (inoculum without this compound), and well 12 will be the negative control (broth only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

-

The final volume in each well will be 200 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.

-

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay and is used to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

-

Results from the MIC assay (Protocol 1)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile spreaders or loops

-

Incubator

Procedure:

-

Subculturing from MIC Plate:

-

From the wells of the MIC plate that show no visible growth (the MIC well and at least two wells with higher concentrations), take a 10-100 µL aliquot.

-

Spread the aliquot evenly onto a sterile MHA plate.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 24-48 hours.

-

-

MBC Determination:

-

After incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum count.

-

Visualizations

Experimental Workflow for Antibacterial Spectrum Assessment

Caption: Workflow for determining MIC and MBC of this compound.

Hypothesized Mechanism of Action of this compound

The precise mechanism by which this compound exerts its antibacterial effects has not yet been elucidated. As a dipeptide, it may share mechanisms with other antimicrobial peptides. The following diagram illustrates a generalized, hypothetical mechanism of action. Further research is necessary to confirm the specific pathway for this compound.

Caption: Hypothesized antibacterial mechanisms of this compound.

References

Application Notes: Anticancer Activity of Asperglaucide and Other Aspergillus-Derived Compounds in Colon Cancer Cell Lines

Introduction

The fungal genus Aspergillus is a rich source of structurally diverse secondary metabolites with a wide range of biological activities, including potent anticancer properties.[1] These natural products represent a promising reservoir for the discovery of novel therapeutic agents against various malignancies, including colorectal cancer (CRC).[1][2] While the user's query specifically mentioned Asperglaucide , a thorough review of current scientific literature reveals a notable absence of studies detailing its anticancer effects on colon cancer cell lines. This compound is identified as a synonym for Aurantiamide acetate, a compound that has shown cytotoxic effects against glioblastoma cells but remains uninvestigated in the context of colorectal cancer.[3][4]

However, numerous other metabolites isolated from Aspergillus species have demonstrated significant and well-documented anticancer activity against colon cancer cells. This document will focus on a prominent example, Echinulin , and other relevant Aspergillus-derived compounds, to provide researchers with detailed data, experimental protocols, and an understanding of the signaling pathways involved.

Data Presentation: Cytotoxic Activity of Aspergillus-Derived Compounds

The following tables summarize the quantitative data on the cytotoxic effects of various compounds isolated from Aspergillus species on different colon cancer cell lines.

Table 1: IC50 Values of Echinulin and its Derivatives against HT-29 Colon Cancer Cells

| Compound | Treatment Duration | IC50 (µM) | Reference |

| Echinulin | 24 hours | 1.51 | |

| 48 hours | 1.73 | ||

| 8-Hydroxyechinulin | 48 hours | 8.80 | |

| Didehydroechinulin B | 48 hours | 44.84 | |

| Tardioxopiperazine B | 48 hours | 13.70 | |

| 5-Fluorouracil (5-FU) | 48 hours | >50 | |

| Irinotecan | 48 hours | >50 |

Table 2: IC50 Values of Other Bioactive Compounds from Aspergillus Species against Colon Cancer Cell Lines

| Compound | Aspergillus Source | Colon Cancer Cell Line | IC50 Value (µM) | Reference |

| Asperteretal M | Aspergillus terreus | HCT-116 | 30 | |

| Violaceimide A | Aspergillus violaceus | HCT-8 | 1.5 | |

| Violaceimide B | Aspergillus violaceus | HCT-8 | 2.51 | |

| Oxisterigmatocystin J | Aspergillus nomius | HT-29 | 1.63 | |

| Asperphenin A | Marine-derived Aspergillus sp. | CRC cells | 0.84 | |

| Gliotoxin | Aspergillus sp. | HT-29 | 0.6 µg/mL | |

| Tricitrinol B | Aspergillus sp. | HCT-116 | 4.8 | |

| Cytochalasin E | Aspergillus sp. | HCT-116 & SW-620 | 1.0 µg/mL (IC100) | |

| Ophiobolin A | Aspergillus sp. | HT-29 | 0.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer activity of Aspergillus-derived compounds like Echinulin.

Protocol 1: Cell Culture and Maintenance

-

Cell Lines:

-

HT-29 and HCT-116 human colorectal carcinoma cell lines.

-

HEK293 human embryonic kidney cells (as a non-cancerous control).

-

-

Culture Medium:

-

Dulbecco's Modified Eagle Medium (DMEM) or McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

-

Culture Conditions:

-

Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

-

Subculture cells every 2-3 days or upon reaching 80-90% confluency. Use Trypsin-EDTA for detachment.

-

Protocol 2: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding:

-

Seed 5 x 10³ cells per well in a 96-well microplate and allow them to adhere for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., Echinulin) in the culture medium.

-

Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU).

-

Incubate the plate for the desired time points (e.g., 24 and 48 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Protocol 3: Apoptosis Analysis by DNA Fragmentation

Echinulin has been shown to induce apoptosis in HT-29 cells, which can be detected by measuring DNA fragmentation.

-

Treatment:

-

Culture HT-29 cells in 6-well plates until they reach 70-80% confluency.

-

Treat the cells with the test compound at concentrations equivalent to 1x, 2x, and 3x its IC50 value for 48 hours.

-

-

Cell Lysis:

-

Harvest the cells (including floating cells in the supernatant) and lyse them using a designated lysis buffer from a commercial DNA fragmentation assay kit (e.g., Cell Death Detection ELISAPLUS, Roche).

-

-

Centrifugation:

-

Centrifuge the lysates to separate the intact chromatin (pellet) from the fragmented DNA (supernatant).

-

-

ELISA Procedure:

-

Transfer the supernatant to a streptavidin-coated microplate.

-

Add an immunoreagent mix containing anti-histone-biotin and anti-DNA-POD. This allows for the detection of histone-associated DNA fragments (nucleosomes).

-

Incubate and wash the wells to remove unbound components.

-

-

Detection:

-

Add a colorimetric substrate (e.g., ABTS). The amount of color development is proportional to the amount of fragmented DNA.

-

Measure the absorbance at 405 nm. The results are expressed as an enrichment factor relative to the untreated control.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for screening and characterizing anticancer compounds from Aspergillus.

Caption: Workflow for discovery of anticancer compounds from Aspergillus.

Proposed Signaling Pathway for Aspergillus-Derived Compounds

While the precise signaling pathway for Echinulin in colon cancer is not fully elucidated, many natural products from fungi induce apoptosis through the intrinsic (mitochondrial) pathway. Compounds like Asperteretal M have been shown to downregulate key cell cycle proteins. The diagram below represents a generalized pathway often implicated in the action of such anticancer agents.

References

- 1. Bioprospecting of Aspergillus sp. as a promising repository for anti-cancer agents: a comprehensive bibliometric investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Efficacy of Extracts and Isolated Bioactive Compounds from Ascomycota Fungi in the Treatment of Colorectal Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.glpbio.com [file.glpbio.com]

- 4. Aurantiamide Acetate | C27H28N2O4 | CID 10026486 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Asperglaucide in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction